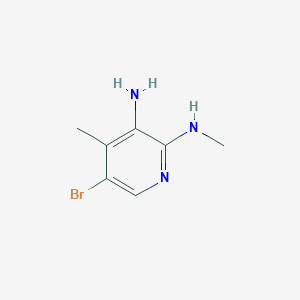
5-bromo-N2,4-dimethylpyridine-2,3-diamine
Vue d'ensemble
Description
5-Bromo-N2,4-dimethylpyridine-2,3-diamine is a chemical compound with the CAS Number: 1373232-78-0 . Its molecular weight is 216.08 and its IUPAC name is 5-bromo-N~2~,4-dimethyl-2,3-pyridinediamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H10BrN3/c1-4-5(8)3-11-7(10-2)6(4)9/h3H,9H2,1-2H3, (H,10,11) . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
The compound this compound has a molecular weight of 216.08 . It should be stored in a refrigerated environment .Applications De Recherche Scientifique
Regioselectivity in Free Radical Bromination
The study by Thapa et al. explores the regioselectivity in the bromination of unsymmetrical dimethylated pyridines, which is closely related to the structural characteristics of 5-bromo-N2,4-dimethylpyridine-2,3-diamine. The findings indicate that nitrogen in the ring inductively deactivates, affecting bromination regioselectivity, which could be crucial for understanding the reactivity and applications of related compounds (Thapa, Brown, Balestri, & Taylor, 2014).
Importance of Hybrid Catalysts
Parmar, Vala, and Patel's review highlights the significance of hybrid catalysts in synthesizing pyranopyrimidine scaffolds, a structural element that could share synthetic pathways or applications with this compound. The comprehensive review of synthetic pathways underscores the versatility and potential applications of such compounds in medicinal chemistry (Parmar, Vala, & Patel, 2023).
Environmental Impacts and Atmospheric Chemistry
Quack and Wallace provide an extensive review of the sea-to-air flux of bromoform, a brominated compound, emphasizing its contribution to atmospheric chemistry and the importance of reactive halogens. This study could offer insights into the environmental implications and behavior of brominated compounds like this compound (Quack & Wallace, 2003).
Brominated Compounds in Environmental Pollution
Koch and Sures review the environmental concentrations and toxicology of 2,4,6-tribromophenol, shedding light on the ubiquity and potential environmental and health impacts of brominated compounds. This context is relevant for understanding the broader implications of the use and study of compounds like this compound (Koch & Sures, 2018).
Propriétés
IUPAC Name |
5-bromo-2-N,4-dimethylpyridine-2,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrN3/c1-4-5(8)3-11-7(10-2)6(4)9/h3H,9H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMFBORKZTOCRCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1Br)NC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


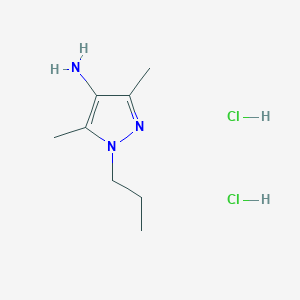
![1-[3-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride](/img/structure/B1379702.png)
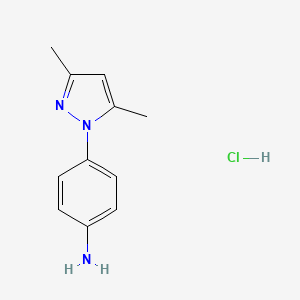
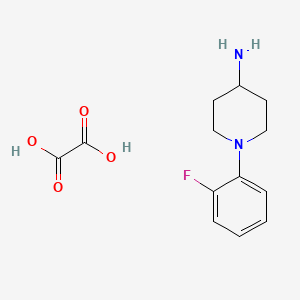
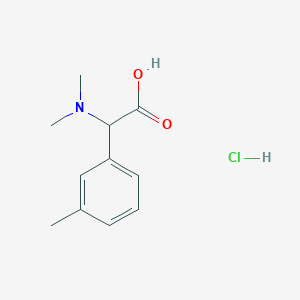
![(1R,3S,5S)-3-methoxy-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1379708.png)


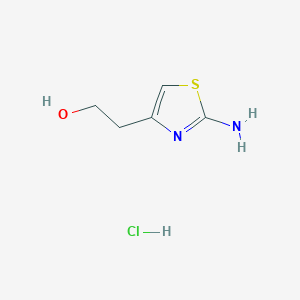
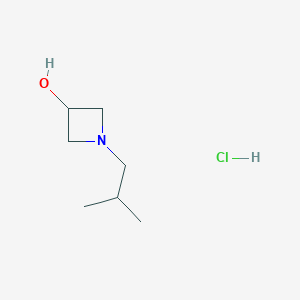

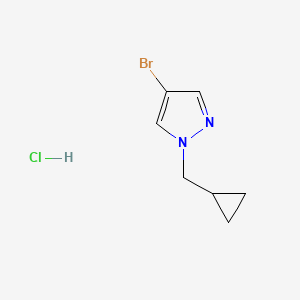
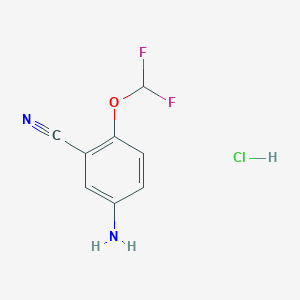
![4,5,7-trimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1379723.png)
